Chlorhydrate de bupivacaïne

Vue d'ensemble

Description

- Lorsqu'il est administré en tant que bloc nerveux, il est injecté autour du nerf qui alimente la zone cible ou dans l'espace épidural du canal rachidien. Il peut également être mélangé à de l'épinéphrine pour prolonger son effet.

- La bupivacaïne commence à agir dans les 15 minutes et dure généralement de 2 à 8 heures .

Bupivacaïne: est un médicament anesthésique utilisé pour diminuer la sensation dans des zones spécifiques. Il appartient au groupe des anesthésiques locaux amides.

Applications De Recherche Scientifique

Medicine: Bupivacaine is widely used in epidural anesthesia during labor and postoperative pain management.

Dentistry: It serves as a local anesthetic for dental procedures.

Research: Scientists study its pharmacokinetics, safety, and novel formulations.

Mécanisme D'action

Target of Action

Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . This protein plays a crucial role in the generation and conduction of nerve impulses, which are critical for sensation and pain perception .

Mode of Action

Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the neuronal membrane’s permeability to sodium ions .

Biochemical Pathways

The primary biochemical pathway affected by Bupivacaine Hydrochloride is the sodium ion channel pathway . By blocking these channels, Bupivacaine inhibits the influx of sodium ions into the neuron, preventing membrane depolarization . This blockade disrupts the normal flow of electrical signals along the nerve fibers, leading to a loss of sensation in the local area where the drug is administered .

Pharmacokinetics

The pharmacokinetics of Bupivacaine Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of bupivacaine rapidly increase during the first hour and continue to increase through 24 hours . The drug is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Less than 6% of the drug is excreted unchanged in the urine . The highest observed peak plasma concentration of bupivacaine was several-fold below the plasma concentration threshold accepted as being associated with neurotoxicity or cardiotoxicity .

Result of Action

The primary result of Bupivacaine Hydrochloride’s action is the blockade of nerve conduction , leading to a loss of sensation in the local area where the drug is administered . This makes it an effective option for providing localized anesthesia during a wide variety of superficial and invasive procedures .

Action Environment

The action, efficacy, and stability of Bupivacaine Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption rate can be affected by the specific site of administration, as some tissues may absorb the drug more quickly than others. Additionally, individual patient factors, such as age, body mass index, and overall health status, can also influence the drug’s action and efficacy .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Bupivacaine Hydrochloride acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . It is employed as a sodium channel blocker, local anesthetic, and cyclic adenosine monophosphate (cAMP) production inhibitor . It interacts with enzymes such as cholinesterase (EC 3.1.1.8) and calcium-transporting ATPase (EC 3.6.3.8), inhibiting their activity .

Cellular Effects

Bupivacaine Hydrochloride blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve . This influences cell function by preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals .

Molecular Mechanism

The molecular mechanism of Bupivacaine Hydrochloride involves blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This blockade is achieved by decreasing the neuronal membrane’s permeability to sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, Bupivacaine Hydrochloride has been shown to have a relatively long duration of action compared to other local anesthetics . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery

Dosage Effects in Animal Models

In animal models, the effects of Bupivacaine Hydrochloride have been studied extensively. For instance, a study on donkeys showed that after a 30-minute exposure to Bupivacaine Hydrochloride 5%, the viability of donkey chondrocytes was not significantly affected

Metabolic Pathways

Bupivacaine Hydrochloride is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX)

Transport and Distribution

The transport and distribution of Bupivacaine Hydrochloride within cells and tissues are influenced by several factors, including its lipophilic and hydrophilic properties

Subcellular Localization

Given its role as a local anesthetic and its mechanism of action, it is likely to interact with cell membranes, particularly at the site of sodium channels

Méthodes De Préparation

Voies de synthèse: La bupivacaïne est synthétisée par des réactions chimiques. Les voies de synthèse spécifiques impliquent des modifications de la pipéridine et d'un groupe amide.

Production industrielle: Les méthodes de production industrielle comprennent des processus de synthèse et de purification efficaces pour obtenir de la bupivacaïne de haute qualité.

Analyse Des Réactions Chimiques

Réactions: La bupivacaïne peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions communs: Les réactifs et les conditions spécifiques varient en fonction de la modification souhaitée. Par exemple, l'oxydation peut impliquer des peroxydes, tandis que la réduction peut utiliser des hydrures.

Principaux produits: Ces réactions donnent des dérivés de la bupivacaïne aux propriétés modifiées.

Applications de la recherche scientifique

Médecine: La bupivacaïne est largement utilisée en anesthésie épidurale pendant le travail et la gestion de la douleur postopératoire.

Dentisterie: Elle sert d'anesthésique local pour les interventions dentaires.

Recherche: Les scientifiques étudient sa pharmacocinétique, sa sécurité et ses nouvelles formulations.

Mécanisme d'action

- La bupivacaïne bloque les canaux sodiques des membranes nerveuses, empêchant les impulsions nerveuses et inhibant les signaux de douleur.

- Elle agit localement, réduisant la sensation sans affecter la conscience.

Comparaison Avec Des Composés Similaires

Caractéristiques uniques: La longue durée d'action et la puissance de la bupivacaïne la distinguent des autres anesthésiques locaux.

Composés similaires: La lidocaïne, la ropivacaïne et la lévobupivacaïne sont des composés apparentés utilisés à des fins similaires.

Propriétés

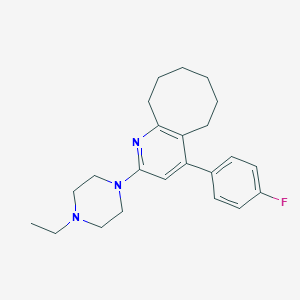

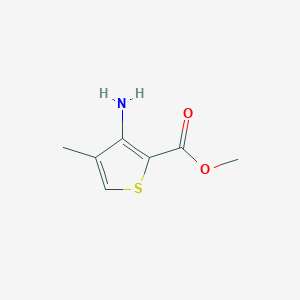

IUPAC Name |

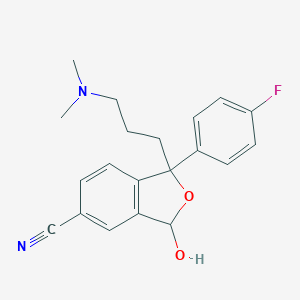

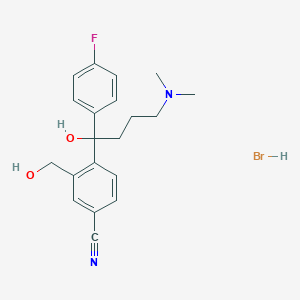

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.